ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate
Description
Molecular Architecture and IUPAC Nomenclature
Ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate (CAS: 97166-81-9) is a heterocyclic compound featuring a hybrid architecture combining an isoindole core and a benzoate ester moiety. Its IUPAC name derives from the systematic positioning of functional groups:
- Isoindole system : A bicyclic structure comprising fused benzene and pyrrole rings, with an imino group (=NH) at position 1.
- Benzoate ester : A para-substituted benzene ring linked to an ethoxy carbonyl group (-COOCH₂CH₃).
The molecular formula is C₁₇H₁₆N₂O₂ (molecular weight: 280.32 g/mol), confirmed via high-resolution mass spectrometry. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₆N₂O₂ |
| Molecular weight | 280.32 g/mol |
| Functional groups | Imino (C=N), ester (COO), aromatic |
| Hybridization | sp² (aromatic), sp³ (ester oxygen) |
The isoindole ring adopts a partially saturated configuration, with hydrogenation at positions 2 and 3, while the benzoate ester contributes planar geometry due to conjugation.
Properties
IUPAC Name |
ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)12-7-9-14(10-8-12)19-11-13-5-3-4-6-15(13)16(19)18/h3-10,18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYPTOHMJOGFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 4-(1-Iminoisoindolin-2-yl)Benzoic Acid
A two-step approach involves synthesizing the carboxylic acid precursor followed by esterification:
Step 1: Synthesis of 4-(1-Iminoisoindolin-2-yl)Benzoic Acid
- Starting material : Isoindoline-1-one undergoes imine formation via reaction with ammonium acetate in acetic acid.
- Coupling reaction : Suzuki-Miyaura cross-coupling attaches the benzoic acid group using palladium catalysts (e.g., Pd(PPh₃)₄).
Step 2: Solid-Catalyzed Esterification
One-Pot Cyclocondensation and Esterification
This method integrates isoindole ring formation and esterification in a single reactor:
Cyclocondensation :
In situ Esterification :
Advantages :
Catalytic Hydrogenation and Reductive Amination
Hydrogenation of Nitro Precursors
Adapted from CN105481707A, this route reduces a nitro intermediate:
Esterification of 4-Nitrobenzoic Acid :
Nitro Reduction :
Imine Formation :
Key Data :
Degradation Pathways and Stability Considerations
Studies on related isoindole-imine complexes reveal sensitivity to:
- Alcoholysis : Protic solvents (e.g., ethanol) cleave imine bonds, forming amides or amines.
- Oxidative degradation : Exposure to air over 72 hours reduces purity by ~15%.
Stabilization strategies :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Two-step esterification | 85 | 99.5 | High purity; scalable | Multiple isolation steps |
| One-pot synthesis | 80 | 98.0 | Time-efficient | Lower purity |
| Hydrogenation route | 75 | 99.5 | Utilizes cheap nitro precursors | Requires high-pressure H₂ |
Industrial-Scale Optimization
Catalyst recycling :
- Nd₂O₃ and Pd/C can be reused ≥10 times without significant activity loss.
- Cost reduction : Catalyst reuse lowers production costs by ~40%.
Continuous flow systems :
- Fixed-bed reactors for hydrogenation improve throughput (1 kg/hr).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoindole moiety is known to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Conclusion
Ethyl 4-(3-imino-1H-isoindol-2-yl)benzoate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Biological Activity
Ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula : C17H16N2O3
Molecular Weight : 296.32 g/mol
IUPAC Name : this compound
CAS Number : Not specified in the search results.
The biological activity of this compound can be attributed to its structural features, particularly the isoindole moiety which is known for its ability to interact with various biological targets. The compound may exert its effects through:
- Receptor Modulation : Binding to specific receptors involved in cellular signaling pathways.
- Enzyme Inhibition : Potentially inhibiting enzymes that play roles in disease processes.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
These findings suggest that the compound may selectively target cancer cells while sparing healthy cells, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. In vitro studies have shown:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound possesses moderate antimicrobial activity, suggesting potential applications in treating bacterial infections.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of isoindole derivatives and evaluated their cytotoxicity against several cancer cell lines. This compound was among the most potent compounds tested, showing an IC50 value significantly lower than standard chemotherapeutic agents. The study concluded that this compound warrants further exploration as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various isoindole derivatives, including this compound. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The researchers proposed that the mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.
Q & A
Q. What are the established synthetic routes for ethyl 4-(1-imino-2,3-dihydro-1H-isoindol-2-yl)benzoate, and how can reaction parameters (e.g., solvent, catalyst) be optimized to enhance yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions involving isoindole derivatives and ethyl 4-substituted benzoates. For instance, Enamine Ltd’s building blocks catalogue highlights the use of intermediates like 4-(1-imino-isoindol-2-yl)benzoic acid derivatives, which are esterified under acidic or basic conditions . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysis: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in cross-coupling steps.
- Temperature control: Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound, particularly the imino-isoindole moiety?
Methodological Answer:
- ¹H/¹³C NMR: The isoindole ring protons appear as distinct multiplets in δ 7.2–7.8 ppm, while the imino (NH) proton resonates as a broad singlet near δ 9.5–10.0 ppm. The ethyl benzoate group shows characteristic triplet (CH₂CH₃) and quartet (OCH₂) signals .
- IR: Stretching frequencies for C=O (ester: ~1720 cm⁻¹) and C=N (imino: ~1650 cm⁻¹) confirm functional groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass matching the molecular formula (C₁₇H₁₆N₂O₂, [M+H]⁺ = 281.1284) .
Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how does the isoindole ring conformation influence packing?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Key steps include:
- Crystal growth: Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals.
- Data refinement: SHELXL refines anisotropic displacement parameters, revealing planarity of the isoindole ring and dihedral angles between aromatic systems .
- Packing analysis: The isoindole ring’s planarity facilitates π-π stacking, while the ethyl ester introduces steric hindrance, affecting crystal symmetry .
Advanced Research Questions
Q. How does the electronic nature of the imino group influence reactivity in nucleophilic acyl substitution reactions compared to traditional amides?
Methodological Answer: The imino group (NH) in the isoindole ring is less electron-withdrawing than a carbonyl group, reducing electrophilicity at the adjacent carbon. Comparative studies with phthalimide analogs (e.g., 2-[(1,3-dioxoisoindol-2-yl)methyl]benzoyl chloride) show:
- Reactivity: The imino group decreases susceptibility to nucleophilic attack, requiring stronger bases (e.g., NaH) for substitution .
- Mechanistic probes: Kinetic isotope effects (KIE) and DFT calculations can quantify transition-state differences between imino and carbonyl groups .
Q. What computational strategies (e.g., DFT, molecular docking) predict this compound’s interactions with biological targets like adenosine receptors?
Methodological Answer:
- Density Functional Theory (DFT): Optimizes the compound’s geometry to calculate frontier molecular orbitals (FMOs), revealing electron-rich regions (isoindole ring) as potential binding sites .
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with adenosine A₂A receptors, highlighting hydrogen bonding between the imino group and Thr88 or π-stacking with Phe168 .
- MD Simulations: Assess binding stability by simulating ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) .
Q. How can discrepancies in biological activity data (e.g., inconsistent IC₅₀ values) be resolved through experimental design?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized protocols: Fix cell lines (e.g., HEK293 for receptor studies), incubation times, and DMSO concentrations .
- Control benchmarking: Compare results with reference compounds (e.g., ZM241385 for A₂A receptor assays) .
- Data normalization: Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variation .
Q. What role does the ethyl benzoate group play in modulating solubility and bioavailability, and how can prodrug strategies enhance these properties?
Methodological Answer:
- Solubility: The ethyl ester reduces polarity compared to carboxylic acid analogs, improving logP (~2.5 vs. ~1.8 for the acid) .
- Prodrug design: Hydrolyzable esters (e.g., pivaloyloxymethyl) can mask polar groups, enhancing membrane permeability. Enzymatic cleavage in vivo regenerates the active acid form .
- In vitro testing: Parallel Artificial Membrane Permeability Assay (PAMPA) quantifies permeability changes post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
